4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 182415-31-2
Cat. No.: VC2917136
Molecular Formula: C8H4Br2N2O2S
Molecular Weight: 352 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182415-31-2 |
|---|---|
| Molecular Formula | C8H4Br2N2O2S |
| Molecular Weight | 352 g/mol |
| IUPAC Name | 4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | CGDCIYIQAIPESQ-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br |
| Canonical SMILES | C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br |
Introduction
Basic Information and Identification
4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is identified by the Chemical Abstracts Service (CAS) number 182415-31-2. This organobromide compound belongs to the pyrazole family of heterocycles and features a dibrominated structure with significant potential for further chemical transformations. The compound contains multiple functional groups including a carboxylic acid moiety, which contributes to its acidic properties, and a thiophene ring system that provides distinct electronic properties and reactivity patterns.
As depicted in its name, the compound features bromine atoms at two critical positions: one at the 4-position of the pyrazole ring and another at the 5-position of the attached thiophene ring. This dibrominated structure gives it unique chemical reactivity and potential for selective functionalization at either bromine position. The compound's molecular identification is further established through several chemical identifiers that provide standardized methods for recognizing and categorizing this specific chemical entity within research and regulatory contexts.
Chemical Identity and Basic Properties
The compound's chemical identity is defined by its molecular formula and structural characteristics. The following table summarizes the key identifying information and basic physical properties of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid:
| Property | Value |
|---|---|
| Chemical Name | 4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid |
| CAS Number | 182415-31-2 |
| Molecular Formula | C₈H₄Br₂N₂O₂S |
| Molecular Weight | 352 g/mol |
| Hazard Classification | Class 6.1 (Toxic) |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) |
Chemical Structure and Properties
Structural Analysis
4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid features a distinct molecular architecture consisting of interconnected heterocyclic rings with specific substitution patterns. The core structure consists of a pyrazole ring with three key substitutions: a bromine atom at position 4, a 5-bromothienyl group at position 3, and a carboxylic acid group at position 5. The compound's structure represents an interesting example of a multi-heterocyclic system with potential for diverse chemical transformations.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is connected to the pyrazole through a carbon-carbon bond. This connection creates a system with extended π-conjugation, which significantly influences the compound's electronic properties and reactivity. The bromine atoms at specific positions provide excellent leaving groups for various coupling reactions, making this compound valuable as a synthetic intermediate in pharmaceutical research and materials science.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid likely exists as a crystalline solid at room temperature. The presence of a carboxylic acid group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. The compound's solubility profile would likely show limited solubility in water but increased solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially alcohols.
The presence of two bromine atoms, known for their electron-withdrawing properties, affects the electron distribution within the molecule, influencing its reactivity patterns. These bromine substituents are particularly significant as they provide handles for various synthetic transformations including cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings) that are widely used in medicinal chemistry and materials science.
Applications and Research Significance
Role in Chemical Research
Beyond potential pharmaceutical applications, 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid holds significance in fundamental chemical research. The compound's unique structure makes it valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-property relationships in heterocyclic chemistry.
The presence of two bromine atoms at different heterocyclic rings provides an interesting system for studying the relative reactivity of these positions in various transformations. Such studies could contribute to the development of selective functionalization methods that are broadly applicable in organic synthesis. Additionally, the extended π-conjugated system might exhibit interesting electronic and spectroscopic properties worthy of investigation in materials science applications.
Analytical Methods for Characterization
Spectroscopic Identification
The structural characterization of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid would typically involve multiple complementary spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, the following analytical methods would be applicable for its comprehensive characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals corresponding to the aromatic protons of the thiophene ring and the N-H proton of the pyrazole, as well as the carboxylic acid proton
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¹³C NMR would provide information about the carbon framework, with distinctive signals for carbons bearing bromine atoms and the carboxylic carbon
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Other nuclei such as ¹⁵N might provide additional structural insights
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Infrared (IR) Spectroscopy:
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Would reveal characteristic absorption bands for the carboxylic acid group (O-H stretch, C=O stretch)
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C=C and C=N stretching bands would confirm the aromatic and heterocyclic structure
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C-Br stretching frequencies would provide evidence of the bromine substituents
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Mass Spectrometry:
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Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure
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The isotope pattern would be distinctive due to the presence of two bromine atoms, each with two naturally occurring isotopes
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Chromatographic Analysis
Chromatographic methods would be valuable for assessing the purity of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid samples and for quality control during synthesis. High-performance liquid chromatography (HPLC) with UV detection would be particularly useful due to the compound's aromatic character, which provides strong UV absorption. Gas chromatography coupled with mass spectrometry (GC-MS) might require derivatization of the carboxylic acid group but could provide additional confirmatory analysis.
Thin-layer chromatography (TLC) would serve as a rapid method for monitoring reactions and purification processes during the synthesis of this compound. The selection of appropriate mobile phases and visualization methods would be critical for effective TLC analysis, with UV visualization being particularly suitable due to the compound's aromatic structure.
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